molecular formula C17H22N2O4 B12511208 Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate

Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate

Cat. No.: B12511208
M. Wt: 318.4 g/mol
InChI Key: PJNSMUBMSNAEEN-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate: is a synthetic compound known for its nootropic (cognitive-enhancing) properties. It is also referred to as GVS-111 or Noopept in some contexts . This compound has garnered attention for its potential neuroprotective and cognitive-enhancing effects, making it a subject of interest in both scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound

    Reduction: Reduced derivatives, such as alcohols or amines

    Substitution: Substituted esters or amides depending on the nucleophile used

Comparison with Similar Compounds

    Piracetam: Another well-known nootropic, but with a different mechanism of action focusing on enhancing the function of the neurotransmitter acetylcholine.

    Aniracetam: Similar to Piracetam but with additional anxiolytic properties.

    Phenylpiracetam: A more potent derivative of Piracetam with stimulant effects.

Uniqueness: Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate is unique due to its dual action as a cognitive enhancer and neuroprotective agent. Its ability to modulate AMPA receptors and exhibit antioxidant properties sets it apart from other nootropics .

Properties

IUPAC Name

ethyl 2-[[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNSMUBMSNAEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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